![molecular formula C22H18F3N3O3 B2714596 2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326915-02-9](/img/structure/B2714596.png)
2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C22H18F3N3O3 and its molecular weight is 429.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Tautomerism
A study conducted by Cornago et al. (2009) elucidated the structures of four NH-pyrazoles, revealing insights into their annular tautomerism. The compounds displayed complex hydrogen bonding patterns in their crystalline forms, which were stabilized by N–H⋯N hydrogen bonds. The tautomerism in solution and the solid state was determined using CPMAS NMR spectroscopy, highlighting the relationship between molecular structure and tautomer distribution (Cornago et al., 2009).
Synthesis and Photophysical Properties
Easwaramoorthi et al. (2013) synthesized green light emitting pyrazolinopiperidines derivatives with extended π-conjugation pathways. These derivatives exhibited intense green fluorescence in both solid and solution states, demonstrating their potential for use in photophysical applications. The study provided a comprehensive analysis of their electronic properties, including solvent polarity effects on photophysical properties (Easwaramoorthi et al., 2013).
Antimicrobial Activities
The synthesis of a new series of pyrazole derivatives as potential antimicrobial agents was detailed by Bhat et al. (2016). These compounds were screened for their in vitro antibacterial, antifungal, and antioxidant activities. Some synthesized compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility as bioactive agents (Bhat et al., 2016).
Molecular Docking Studies
In addition to antimicrobial activities, Bhat et al. (2016) also conducted in silico molecular docking studies for the inhibition of E. coli MurB enzyme. The results showed that the synthesized compounds had good affinity towards the active pocket of the enzyme, comparable with the standard drug Ciprofloxacin. This highlights the potential of these compounds as inhibitors of bacterial enzymes, contributing to their antimicrobial efficacy (Bhat et al., 2016).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[[2-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-30-19-8-7-14(11-20(19)31-2)17-12-18-21(29)27(9-10-28(18)26-17)13-15-5-3-4-6-16(15)22(23,24)25/h3-11,17-18,26H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRXEKZRSANGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC4=CC=CC=C4C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
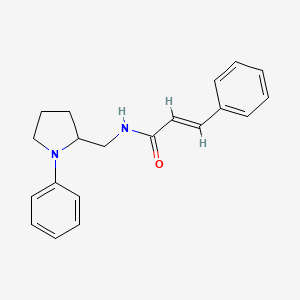

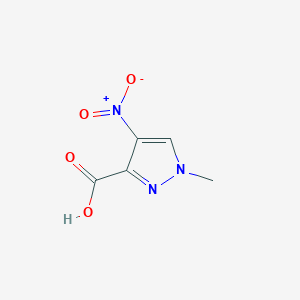

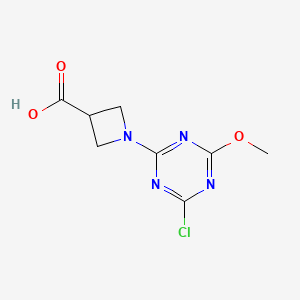
![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
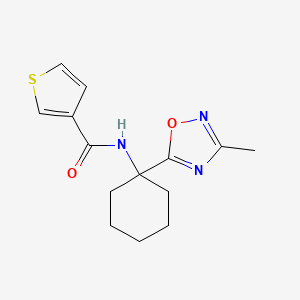
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)
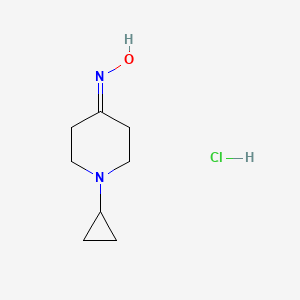
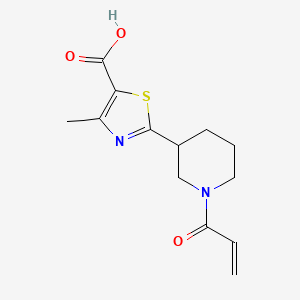
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)

